molecular formula C23H29N11O6 B1242060 Pyrronamycin B

Pyrronamycin B

Cat. No. B1242060
M. Wt: 555.5 g/mol
InChI Key: FPNMIDOXWDOTHZ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrronamycin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Pyrrolo[1,4]Benzodiazepines (PBDs) and Cancer Therapeutics

Pyrrolo[1,4]benzodiazepines (PBDs), including Pyrronamycin B, are being extensively researched for their potential as cancer therapeutics. Since the discovery of the antitumor antibiotic anthramycin, which belongs to the PBD family, nearly 60 PBD natural products have been isolated and evaluated for their biological activity. These studies have led to the development of highly potent anticancer agents (Sakaine, Ture, Pedroni, & Smits, 2021).

DNA Binding and Gene Regulation

Research has shown that Pyrronamycin B and other PBDs can recognize and bind to specific DNA sequences. This binding property gives them potential as gene regulators, possibly aiding in the treatment of genetic disorders, including some cancers. The binding of PBDs to DNA occurs in the minor groove, specifically to the guanine base, via an acid-labile aminal bond (Thurston, 1993).

Antibiotic Properties

Pyrronamycin B is part of a group of novel antibiotics identified from Streptomyces sp. These compounds have shown effectiveness against various strains of bacteria, indicating their potential as selective anti-infective agents. The discovery of Pyrronamycin A and B has added to the growing list of natural products with promising antibiotic properties (Asai et al., 2000).

Mechanisms of Action

The exact mechanisms of action of Pyrronamycin B and related compounds are being studied to understand their interaction with biological systems. This includes investigating their impact on DNA, potential cytotoxic properties, and the way they affect the integrity of bacterial membranes. These studies are crucial for developing effective therapeutic strategies using these compounds (Singh et al., 1994).

properties

Product Name

Pyrronamycin B

Molecular Formula

C23H29N11O6

Molecular Weight

555.5 g/mol

IUPAC Name

4-[[2-[[amino-(hydroxyamino)methylidene]amino]acetyl]amino]-N-[5-[[3-[[(E)-6-amino-1-oxohex-4-en-2-yl]amino]-1-cyano-3-oxopropyl]carbamoyl]-1H-pyrrol-3-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C23H29N11O6/c24-4-2-1-3-13(12-35)30-19(36)7-14(8-25)32-21(38)18-6-16(10-28-18)33-22(39)17-5-15(9-27-17)31-20(37)11-29-23(26)34-40/h1-2,5-6,9-10,12-14,27-28,40H,3-4,7,11,24H2,(H,30,36)(H,31,37)(H,32,38)(H,33,39)(H3,26,29,34)/b2-1+

InChI Key

FPNMIDOXWDOTHZ-OWOJBTEDSA-N

Isomeric SMILES

C1=C(NC=C1NC(=O)CN=C(N)NO)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(C/C=C/CN)C=O)C#N

Canonical SMILES

C1=C(NC=C1NC(=O)CN=C(N)NO)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(CC=CCN)C=O)C#N

synonyms

pyrronamycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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